4-isopropyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
4-isopropyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H29N3O2S2 and its molecular weight is 407.59. The purity is usually 95%.
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Biological Activity
4-isopropyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, with the CAS number 954701-49-6, is a sulfonamide compound characterized by its complex structure which includes an isopropyl group, a piperazine ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C20H29N3O2S
- Molecular Weight : 407.59 g/mol
- Functional Groups : Sulfonamide, isopropyl, piperazine, thiophene
Antibacterial Properties
The primary biological activity of this compound is its antibacterial effect , attributed to its ability to inhibit dihydropteroate synthase (DHPS). This enzyme is crucial for folate synthesis in bacteria, and its inhibition leads to bacteriostatic effects, preventing bacterial growth and division. In vitro studies have confirmed its efficacy against various bacterial strains, showcasing significant potential as an antibacterial agent.
Anticancer Activity
Recent investigations have highlighted the compound's potential in cancer treatment. The unique combination of functional groups may enhance its interaction with biological targets involved in cancer pathways. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms similar to those of established anticancer agents. For example, compounds with structural similarities have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing the features and biological activities of related sulfonamide derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Sulfanilamide | Basic sulfonamide structure | Antibacterial |
Fluorobenzenesulfonamide | Fluorine substitution on benzene | Anticancer |
Thiophene-containing sulfonamides | Thiophene ring and sulfonamide group | Antibacterial |
The distinct combination of a piperazine ring and thiophene moiety in this compound may confer unique biological activities compared to simpler sulfonamides or other derivatives.
Case Studies and Research Findings
- Inhibition Studies : Assays measuring the impact of this compound on bacterial growth have demonstrated its effectiveness as a DHPS inhibitor. The concentration required for significant inhibition aligns with those seen in other sulfonamide compounds known for their antibacterial properties.
- Cytotoxicity Assays : In studies involving various cancer cell lines, including MCF-7 and U-937, the compound exhibited cytotoxic effects at sub-micromolar concentrations. Flow cytometry analyses revealed that it acts as a potent inducer of apoptosis in these cell lines, indicating its potential as an anticancer agent .
- Synergistic Effects : Further research has explored the compound's efficacy in combination with other therapeutic agents to assess potential synergistic effects. Such studies are vital for understanding how this compound could be integrated into existing treatment regimens for bacterial infections and cancers.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S2/c1-16(2)17-4-6-19(7-5-17)27(24,25)21-14-20(18-8-13-26-15-18)23-11-9-22(3)10-12-23/h4-8,13,15-16,20-21H,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSHHDUMQMBONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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